3,3,5,5-Tetramethyloxan-4-amine
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Overview
Description
3,3,5,5-Tetramethyloxan-4-amine is an organic compound with the molecular formula C16H20N2. It is a derivative of oxan, characterized by the presence of four methyl groups and an amine group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyloxan-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylaniline.
Oxidation: The starting material undergoes oxidation using high-potassium ferricyanide in a basic solution to form an intermediate compound.
Reduction: The intermediate is then reduced using zinc powder as a reductive agent.
Molecular Rearrangement: The reduced intermediate undergoes molecular rearrangement in the presence of ether to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to reduce the consumption of reagents and improve the yield. The use of silica gel column chromatography with a mixed solvent of chloroform and hexane is common for purification .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form colored products, which are useful in analytical chemistry.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: High-potassium ferricyanide is commonly used for oxidation.
Reducing Agents: Zinc powder is used for reduction reactions.
Solvents: Ether and chloroform-hexane mixtures are used in various steps of the synthesis and purification.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in different analytical and industrial applications .
Scientific Research Applications
3,3,5,5-Tetramethyloxan-4-amine has several applications in scientific research:
Analytical Chemistry: It is used as a chromogenic reagent in colorimetric assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC).
Biological Research: The compound is used to detect the presence of specific enzymes and proteins in biological samples.
Medical Diagnostics: It is employed in diagnostic tests for detecting blood, hemoglobin, and other biomarkers.
Industrial Applications: The compound is used in the production of dyes and as an indicator in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyloxan-4-amine involves its ability to undergo oxidation and reduction reactions. In the presence of peroxidase enzymes, the compound is oxidized to form a colored product, which can be measured spectrophotometrically. This property makes it useful in various assays and diagnostic tests .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: This compound is structurally similar and is also used as a chromogenic reagent in analytical chemistry.
2,6-Dimethylaniline: The starting material for the synthesis of 3,3,5,5-Tetramethyloxan-4-amine.
Uniqueness
This compound is unique due to its specific structural features, which confer high sensitivity and stability in colorimetric assays. Its non-carcinogenic nature makes it a safer alternative to other chromogenic reagents .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3,3,5,5-tetramethyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-11-6-9(3,4)7(8)10/h7H,5-6,10H2,1-4H3 |
InChI Key |
HPJDWZFKPVTLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(C1N)(C)C)C |
Origin of Product |
United States |
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